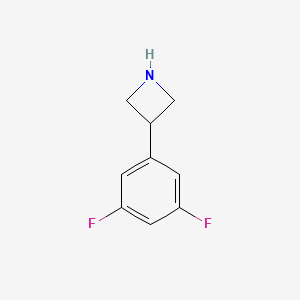

3-(3,5-Difluorophenyl)azetidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIOEHWSYCXSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747627 | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203796-99-9 | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,5 Difluorophenyl Azetidine and Its Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation Applied to 3-Aryl Systems

Conventional methods for forming the azetidine ring remain fundamental in organic synthesis. These strategies typically involve the construction of the strained four-membered ring from acyclic precursors.

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach involves forming the heterocyclic ring by creating a bond between a nitrogen atom and a carbon atom three positions away in an open-chain molecule. A common strategy involves the cyclization of a γ-amino alcohol or its derivatives. For instance, β-chloro-γ-sulfonylamino alcohols can undergo intramolecular cyclization under Mitsunobu conditions to yield azetidines. rsc.org Another established method is the base-promoted cyclization of precursors like 1,3-dihalides with a primary amine.

A notable example leading to a derivative of the target compound is the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide. google.comgoogle.com This process involves the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of a base like potassium carbonate or tripotassium phosphate. google.comgoogle.com While the azetidine ring is pre-formed in this specific sequence, the initial synthesis of the azetidin-3-ol (B1332694) precursor relies on a classical cyclization strategy.

Another powerful technique is the treatment of specifically designed oxirane intermediates with a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR). nih.govacs.org This method facilitates a regio- and diastereoselective ring-closure to form 2-arylazetidines, demonstrating the kinetic preference for the formation of the strained four-membered ring over other potential products. nih.govacs.org

| Cyclization Method | Precursor Type | Key Reagents | Reference |

| Mitsunobu Cyclization | β-chloro-γ-sulfonylamino alcohol | DEAD, PPh₃ | rsc.org |

| Base-promoted Cyclization | 1,3-dihalide and amine | Base (e.g., K₂CO₃) | General |

| Superbase-induced Cyclization | Substituted oxirane | LiDA-KOR | nih.govacs.org |

| Iodocyclization | Homoallyl amine | Iodine, NaHCO₃ | rsc.org |

Cycloaddition reactions provide a direct route to the azetidine core by combining two unsaturated components. The [2+2] cycloaddition of an imine and a ketene (B1206846) (or ketene equivalent) is a well-known method for synthesizing β-lactams (azetidin-2-ones), which can be further reduced to the corresponding azetidines. A diastereoselective [2+2] cycloaddition of a butadienylketene with various imines has been developed to produce 3-dienyl-functionalized azetidinones. acs.org

Photochemical [2+2] cycloadditions are also employed. The Aza Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene, can, in principle, yield azetidines, although it often competes with other photochemical pathways. More broadly, [2+2] photocycloaddition reactions have been cited as a method for synthesizing N-protected 2-arylazetidines. nih.gov These reactions typically involve the electronically excited state of one component reacting with the ground state of the other to form the four-membered ring in a concerted or stepwise fashion.

| Cycloaddition Type | Reactants | Product Type | Reference |

| Staudinger Synthesis | Imine + Ketene | β-Lactam (Azetidin-2-one) | acs.org |

| [2+2] Photocycloaddition | Imine + Alkene | Azetidine | nih.gov |

Modern Strategies for Installing the 3-(3,5-Difluorophenyl) Moiety

More recent synthetic innovations focus on creating the C-aryl bond at the C3 position of a pre-existing or in situ-generated azetidine framework.

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as powerful intermediates for the synthesis of functionalized azetidines. arkat-usa.org The high ring strain provides a strong thermodynamic driving force for reactions that involve the cleavage of the central C-N bond, leading to 1,3-difunctionalized azetidines. arkat-usa.orgbris.ac.uk

A common strategy involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li) via lithiation. arkat-usa.org This nucleophilic species can then react with a variety of electrophiles. To install the 3-(3,5-difluorophenyl) group, one could envision a reaction with a suitable 3,5-difluorophenyl-containing electrophile. Alternatively, a strain-release-driven Friedel-Crafts reaction has been reported where an ABB tethered to an aryl group undergoes spirocyclization. arkat-usa.orgbris.ac.uk Furthermore, the development of reagents like 1-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane highlights the direct integration of the desired aryl moiety into the strained bicyclic system for subsequent transformations. lopchuklab.com The reaction of ABBs with organometallic reagents in the presence of a copper catalyst also provides a route to bis-functionalized azetidines. researchgate.net

| ABB Functionalization | Key Intermediate/Reagent | Reaction Type | Reference |

| Nucleophilic Addition | (1-Azabicyclo[1.1.0]butan-3-yl)lithium | Reaction with electrophiles | arkat-usa.org |

| Friedel-Crafts Spirocyclization | ABB-tethered (hetero)aryls | Electrophile-induced cyclization | arkat-usa.orgbris.ac.uk |

| Copper-Catalyzed Alkylation | 1-Azabicyclo[1.1.0]butane | Reaction with organometallics | researchgate.net |

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N and C-C bonds. In the context of azetidine synthesis, Pd-catalyzed C(sp³)–H amination allows for the direct formation of the azetidine ring from an acyclic amine precursor, often guided by a directing group. This approach can provide high regio- and stereoselectivity. While direct C-H amination to form the azetidine ring is one application, another is the functionalization of the pre-formed ring. For instance, N-azetidinylmagnesium intermediates, generated from the addition of Grignard reagents to ABBs, can undergo Pd-catalyzed C-N coupling with aryl bromides, such as 1-bromo-3,5-difluorobenzene, to yield 1,3-bisarylazetidines. arkat-usa.org This demonstrates a modern approach to installing the 3-aryl group onto the azetidine scaffold.

Nucleophilic acyl substitution and Friedel-Crafts acylation are fundamental reactions that can be adapted for the synthesis of 3-(3,5-difluorophenyl)azetidine derivatives. masterorganicchemistry.comorganic-chemistry.org Nucleophilic acyl substitution proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org This is relevant in the synthesis of precursors, such as the formation of N-(3,5-difluorophenyl)methylsulfonamide from 3,5-difluoroaniline (B1215098) and a methylsulfonyl halide. google.comgoogle.com

Functionalization of Azetidinones and Subsequent Transformations

Azetidin-2-ones, also known as β-lactams, are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. dntb.gov.uaresearchgate.net Their reduction is a commonly employed method for producing azetidines, largely due to the ready availability of β-lactams and the straightforward nature of the reduction process. acs.org This transformation typically proceeds with high yield and retention of stereochemistry at the ring substituents. acs.org

The functionalization of the azetidinone ring, particularly at the 3-position, allows for the introduction of diverse substituents. For instance, 3-amino-2-azetidinones serve as valuable precursors. dntb.gov.uaresearchgate.netnih.gov The amino group can be further derivatized to create a library of compounds with potentially varied biological activities. nih.gov The synthesis of 3-amino-1,4-diaryl-2-azetidinones has been shown to be highly diastereoselective, yielding the trans isomer under mild conditions. nih.gov

Application of Azetidine Sulfonyl Fluorides (ASFs) as Reactive Intermediates

A recent and innovative approach to the synthesis of 3-substituted azetidines involves the use of azetidine sulfonyl fluorides (ASFs). nih.govacs.orgresearchgate.netacs.orgchemrxiv.org These reagents act as precursors to azetidine carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govresearchgate.netchemrxiv.org

Under mild thermal conditions, typically around 60 °C, ASFs are activated to generate reactive intermediates that can be coupled with a broad range of nucleophiles. nih.govacs.orgresearchgate.netchemrxiv.org This method provides access to novel azetidine derivatives that may not be accessible through traditional carbonyl chemistry. nih.govresearchgate.netchemrxiv.org The reactivity of ASFs has been demonstrated in the synthesis of 3-aryl-3-substituted azetidines, offering a valuable tool for drug discovery. nih.gov This approach is seen as an attractive alternative to methods involving azabicyclo[1.1.0]butane (ABB) reagents. acs.org

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the preparation of key precursors and intermediates, namely 3-azetidinone derivatives and 3-arylazetidine building blocks.

Preparation of 3-Azetidinone Derivatives

N-Boc-3-azetidinone is a common starting material for the synthesis of 3-substituted azetidines. nih.gov Various synthetic transformations can be performed on this precursor. For example, the Horner-Wadsworth-Emmons reaction can be employed to introduce an acetic acid methyl ester moiety at the 3-position. nih.gov Subsequent rhodium(I)-catalyzed conjugate addition of arylboronic acids allows for the introduction of the desired aryl group. nih.gov The synthesis of azetidinone derivatives can also be achieved through cyclo-condensation reactions. For instance, Schiff bases can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the azetidinone ring. chemijournal.comijpjournal.com

Generation of 3-Arylazetidine Building Blocks

Several methods exist for the generation of 3-arylazetidine building blocks. A common strategy involves the reaction of a suitable azetidine precursor with an arylating agent. One patented method describes the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulfonate with N-(3,5-difluorophenyl)methylsulphonamide in the presence of anhydrous potassium carbonate to yield the corresponding N-substituted 3-(3,5-difluorophenylamino)azetidine derivative. google.comgoogle.com

Cross-coupling reactions are also widely used. For instance, palladium-catalyzed Hiyama cross-coupling of arylsilanes with 3-iodoazetidine (B8093280) provides a route to 3-arylazetidines under mild conditions. organic-chemistry.org Similarly, nickel-mediated Suzuki coupling has been shown to be an effective method for installing the azetidin-3-yl motif onto aromatic systems. acs.org The strain-release arylation of azabicyclobutanes with Grignard reagents is another effective technique for producing 3-arylated azetidine intermediates. uni-muenchen.de

Photochemical Approaches to Alkyl Azetidines and their Potential Relevance

Photochemical methods are emerging as a powerful tool for the synthesis of functionalized azetidines. chemrxiv.orgresearchgate.netnih.govsynthical.com These reactions can often be carried out in both batch and flow setups, allowing for scalable production of valuable building blocks for drug discovery. chemrxiv.orgresearchgate.netnih.gov

One notable photochemical approach involves the modification of azetidine-2-carboxylic acids. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov In a collaborative study, researchers developed a method for the direct photochemical functionalization of azetidine-2-carboxylic acids with alkenes. chemrxiv.org Another innovative photochemical method is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which utilizes visible light to promote an aza-Paterno-Büchi reaction, yielding functionalized azetidines. rsc.org While these methods primarily focus on alkyl azetidines, the principles could potentially be adapted for the synthesis of aryl-substituted azetidines, representing a promising area for future research.

Stereochemical Control in the Synthesis of 3 3,5 Difluorophenyl Azetidine and Its Analogs

Enantioselective Synthetic Routes to Chiral 3-(3,5-Difluorophenyl)azetidines

The synthesis of enantiomerically pure 3-(3,5-difluorophenyl)azetidine is of significant interest due to the prevalence of the chiral azetidine (B1206935) scaffold in medicinal chemistry. Enantioselective methods are crucial for accessing single enantiomers, which often exhibit distinct pharmacological profiles. These strategies primarily rely on the use of chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, and catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries offer a robust and reliable method for stereochemical control. One of the most effective and widely used auxiliaries is tert-butanesulfinamide. Although often applied to the synthesis of C2-substituted azetidines, the principles are directly applicable to 3-substituted analogs. A general approach involves the condensation of the chiral auxiliary with a suitable 1,3-bis-electrophilic precursor. The resulting sulfinimine then directs the stereoselective addition of a nucleophile. For the synthesis of this compound, this would involve the diastereoselective addition of a 3,5-difluorophenyl Grignard reagent to an appropriate N-sulfinyl-azetine or related imine, followed by intramolecular cyclization. The high diastereoselectivity is achieved due to the steric influence of the bulky tert-butyl group on the sulfinamide, which effectively shields one face of the imine. acs.orgdigitellinc.com

Catalytic asymmetric synthesis represents a more atom-economical approach. This can be exemplified by the copper-catalyzed difunctionalization of azetines. In this strategy, a copper(I) catalyst complexed with a chiral bisphosphine ligand mediates the addition of both a boryl and an allyl group across the C=C bond of an azetine precursor. acs.orgnih.gov This method establishes two new stereogenic centers with high diastereo- and enantioselectivity. The development of analogous catalytic systems for the conjugate addition of aryl groups to azetine precursors represents a promising avenue for the direct asymmetric synthesis of 3-aryl azetidines like this compound.

Table 1: Representative Results for Diastereoselective Grignard Addition to a Chlorosulfinimine for Azetidine Synthesis digitellinc.comThis table illustrates the effectiveness of the chiral auxiliary approach in a related system, which is applicable for the synthesis of 3-aryl azetidines.

| Entry | Grignard Reagent (R-MgBr) | Yield (2 steps) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 78% | 95:5 |

| 2 | 4-Methoxyphenyl | 75% | 95:5 |

| 3 | Vinyl | 71% | 95:5 |

| 4 | Isopropyl | 61% | 95:5 |

Deracemization Strategies

Deracemization is an elegant strategy that converts a racemic mixture (a 50:50 mixture of both enantiomers) into a single, enantioenriched product, theoretically allowing for a 100% yield. This contra-thermodynamic process is made possible by using an external energy source, typically light, in a process known as photochemical deracemization. presseportal.de

This technique employs a chiral photosensitizer, such as a derivative of benzophenone (B1666685) or xanthone, which selectively interacts with one enantiomer of the racemic substrate. tum.de Upon irradiation with light of a specific wavelength (e.g., 366 nm), the excited sensitizer (B1316253) promotes the formation of a temporary, achiral intermediate from one enantiomer via processes like hydrogen atom transfer (HAT) or energy transfer. tum.dechemeurope.com This intermediate then relaxes back to the chiral ground state, but under the influence of the chiral catalyst environment, it preferentially forms the more stable diastereomeric complex, leading to an enrichment of the other enantiomer. The process is repeated in multiple catalytic cycles, gradually converting the unwanted enantiomer into the desired one. While this method has been successfully applied to chiral allenes, oxindoles, and sulfoxides, its application to the deracemization of chiral azetidines presents a novel and powerful potential route to enantiopure this compound from its racemate. researchgate.net

Diastereoselective Processes in Azetidine Synthesis

Diastereoselective synthesis is fundamental for constructing molecules with multiple stereocenters in a controlled manner. In the context of this compound analogs that may contain additional substituents, controlling the relative stereochemistry is critical. Diastereoselectivity can be achieved by various means, including the use of chiral substrates or reagents that dictate the facial selectivity of a reaction.

A powerful example of a diastereoselective process is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization pathway to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The relative stereochemistry is controlled by the geometry of the iodonium (B1229267) ion intermediate. The resulting iodo-azetidine can then be further functionalized.

Another important strategy is diastereoselective hydrozirconation. The treatment of a chiral, unsaturated azetidine precursor with a zirconium reagent can proceed with high diastereoselectivity to form an organozirconium intermediate, which can then be trapped with an electrophile to yield cis-2,3-disubstituted azetidines. rsc.org The stereochemical outcome is directed by the existing stereocenter on the precursor molecule.

Table 2: Examples of Diastereoselective Azetidine Syntheses

| Method | Precursor | Product | Key Feature | Reference |

| Iodine-mediated Cyclization | Homoallyl amine | cis-2,4-Iodo-azetidine | High diastereoselectivity via 4-exo trig cyclization | nih.gov |

| Hydrozirconation | Unsaturated azetidine | cis-2,3-Disubstituted azetidine | Stereocontrol from existing chiral center | rsc.org |

| Grignard Addition | N-tert-Butanesulfinylimine | Substituted chlorosulfinamide | Diastereoselectivity up to 95:5 directed by chiral auxiliary | digitellinc.com |

Conformational Analysis of Chiral Difluorophenyl Azetidines

The biological activity of cyclic molecules like this compound is intrinsically linked to their three-dimensional shape and conformational preferences. The azetidine ring is a strained four-membered heterocycle with a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain prevents the ring from being planar, forcing it to adopt a puckered conformation to relieve torsional strain.

For a 3-substituted azetidine, this puckering results in two primary conformations where the substituent occupies either a pseudo-equatorial or a pseudo-axial position. The energetic preference for one conformation over the other is determined by steric and electronic interactions. It is widely expected that a bulky substituent such as the 3,5-difluorophenyl group would have a strong preference for the pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the azetidine ring.

The detailed conformational analysis of this compound would be accomplished using a combination of experimental and computational methods.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for conformational analysis in solution. The magnitude of proton-proton coupling constants (³J-values) across the ring can provide information about the dihedral angles and, consequently, the degree of ring puckering. nih.gov Furthermore, Nuclear Overhauser Effect (NOESY) experiments can identify through-space interactions between protons, helping to establish their relative orientations and confirm the preferred conformation. nih.gov

Computational Studies : Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. nih.gov These calculations can determine the geometries and relative energies of different possible conformers (e.g., pseudo-axial vs. pseudo-equatorial), the energy barriers to interconversion between them, and predict NMR parameters that can be compared with experimental data for validation. mdpi.com

This combined approach allows for a comprehensive understanding of the conformational landscape of chiral difluorophenyl azetidines, which is essential for rationalizing their interaction with biological targets.

Derivatization and Chemical Functionalization of 3 3,5 Difluorophenyl Azetidine

N-Functionalization Strategies for the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a prime site for chemical modification, offering a versatile handle to introduce a wide array of functional groups and modulate the physicochemical properties of the parent molecule. N-functionalization strategies are broadly categorized into alkylation/arylation and acylation/sulfonylation reactions.

Alkylation and Arylation Reactions

N-alkylation and N-arylation introduce alkyl and aryl groups, respectively, onto the azetidine nitrogen. These reactions are fundamental in expanding the structural diversity of 3-(3,5-difluorophenyl)azetidine derivatives.

Alkylation: The introduction of alkyl groups can be achieved through various methods. One common approach involves the reaction of the azetidine with alkyl halides in the presence of a base. For instance, the reaction of an N-H azetidine with an appropriate alkyl halide can yield the corresponding N-alkylated product. Another method utilizes reductive amination, where an azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent. This has been demonstrated in the synthesis of 1,2,3-substituted azetidines from halogenated imines using sodium borohydride. bham.ac.uk Furthermore, visible light photoredox catalysis has emerged as a powerful tool for the decarboxylative alkylation of 3-aryl-azetidines, allowing for the synthesis of 3-aryl-3-alkyl substituted derivatives. escholarship.org

Arylation: N-arylation introduces an aromatic ring system onto the azetidine nitrogen. This can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the azetidine with an aryl halide or triflate. These reactions provide access to a broad range of N-aryl azetidine derivatives with diverse electronic and steric properties.

A summary of representative N-alkylation and N-arylation reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkylazetidine |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₄) | N-Alkylazetidine |

| Decarboxylative Alkylation | Carboxylic acid, photoredox catalyst, light | 3-Aryl-3-alkylazetidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, base | N-Arylazetidine |

Acylation and Sulfonylation Reactions

Acylation and sulfonylation reactions are employed to introduce acyl and sulfonyl groups onto the azetidine nitrogen, which can significantly impact the molecule's properties by reducing the basicity of the nitrogen.

Acylation: This involves the reaction of the azetidine with an acylating agent, such as an acid chloride, anhydride, or carboxylic acid. google.com When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often employed. google.com These reactions lead to the formation of N-acylazetidines, which are amides. The amide bond is a key functional group in many biologically active molecules.

Sulfonylation: This reaction introduces a sulfonyl group by treating the azetidine with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylazetidines are sulfonamides. The tert-butanesulfonyl group is a notable protecting group that can be removed under acidic conditions. nih.gov

The table below summarizes common acylation and sulfonylation reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride/anhydride, base | N-Acylazetidine (Amide) |

| Acylation | Carboxylic acid, coupling agent (e.g., DCC) | N-Acylazetidine (Amide) |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonylazetidine (Sulfonamide) |

Functional Group Interconversions on the Azetidine Ring System

Beyond N-functionalization, the azetidine ring itself can be a platform for various chemical transformations. These functional group interconversions allow for the introduction of diverse substituents and the creation of more complex molecular architectures.

One key strategy involves the use of 3-bromoazetidine-3-carboxylic acid derivatives as versatile intermediates. researchgate.net The bromine atom at the C3 position serves as a leaving group, enabling nucleophilic substitution with a wide range of nucleophiles, including those based on carbon, sulfur, oxygen, and nitrogen. researchgate.net This approach provides access to a broad spectrum of 3-substituted azetidine derivatives. researchgate.net

Another important transformation is the conversion of a hydroxyl group at the C3 position. For example, 3-aryl-azetidin-3-ols can undergo iron-catalyzed alkylation with thiols to yield 3-aryl-3-sulfanyl azetidines. nih.gov This reaction proceeds through an azetidine carbocation intermediate. nih.gov

Furthermore, palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines has been developed, offering a stereospecific route to valuable building blocks. nih.gov This method has proven effective in the synthesis of complex molecules with defined stereochemistry. nih.gov

Modifications and Substitutions on the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group of the core molecule also presents opportunities for chemical modification, although this is often more challenging than functionalizing the azetidine ring. Standard aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be used to introduce substituents at the ortho or para positions relative to the azetidine group. However, the deactivating effect of the fluorine atoms and the azetidine ring might necessitate harsh reaction conditions.

Alternatively, nucleophilic aromatic substitution (SNAr) could be a viable strategy, particularly if a suitable leaving group is present on the phenyl ring. The electron-withdrawing nature of the fluorine atoms would activate the ring towards nucleophilic attack.

Cross-coupling reactions, such as Suzuki or Heck reactions, could also be employed if a leaving group (e.g., bromine or iodine) is first introduced onto the phenyl ring. These reactions would allow for the formation of new carbon-carbon bonds, connecting the 3,5-difluorophenyl moiety to other molecular fragments.

Incorporation of Linker Units for Scaffold Assembly

The this compound scaffold can be incorporated into larger molecular assemblies through the use of linker units. These linkers can be attached to either the azetidine nitrogen or the phenyl ring, providing a means to connect the core scaffold to other chemical entities.

Functional groups introduced through N-functionalization or modifications on the phenyl ring can serve as attachment points for these linkers. For example, an amino or carboxyl group on a substituent can be used for amide bond formation, a common strategy for linking molecular fragments. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, offers another efficient and versatile method for scaffold assembly.

The use of bifunctional linkers allows for the creation of dimeric or polymeric structures, or for the attachment of the this compound scaffold to a solid support for applications in combinatorial chemistry or solid-phase synthesis. The strategic incorporation of linkers is crucial for the development of molecules with specific spatial arrangements and functionalities. researchgate.netnih.gov

Future Directions and Emerging Methodologies in 3 3,5 Difluorophenyl Azetidine Research

Development of Novel and More Sustainable Synthetic Routes

The synthesis of azetidines, including 3-(3,5-difluorophenyl)azetidine, has traditionally relied on methods such as intramolecular cyclization. However, the increasing emphasis on green chemistry is driving the development of more sustainable and efficient alternatives.

Recent advancements focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. A significant area of exploration is the use of photocatalysis. For instance, visible-light-mediated [2+2] cycloadditions have emerged as a powerful method for constructing the azetidine (B1206935) ring. sciencedaily.comrsc.org This approach avoids the need for high-energy UV light and often proceeds under mild conditions with high functional group tolerance. Researchers are investigating the application of such photocatalytic methods to synthesize precursors for this compound, potentially offering a more environmentally benign route.

Other modern synthetic approaches being explored include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for straightforward scaling. Adapting multi-step syntheses of substituted azetidines to flow processes could significantly improve efficiency and reproducibility.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into the late-stage C-H activation of azetidine rings or the difluorophenyl group could provide novel pathways for derivatization, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild, aqueous conditions, representing a key goal for sustainable manufacturing.

| Method | Traditional Approach (e.g., Intramolecular Cyclization) | Emerging Sustainable Approach (e.g., Photocatalysis) |

| Energy Input | Often requires heating | Utilizes low-energy visible light sciencedaily.com |

| Reagents | May involve stoichiometric use of hazardous reagents | Employs a reusable photocatalyst in catalytic amounts rsc.org |

| Atom Economy | Can be moderate due to protecting groups and leaving groups | High, as it involves cycloaddition reactions |

| Reaction Conditions | Can be harsh (strong bases, high temperatures) | Typically mild (room temperature) |

Expansion of Derivatization Capabilities for Complex Architectures

The utility of this compound as a scaffold is directly related to the ability to functionalize it to create more complex and diverse molecules. Current research is focused on moving beyond simple N-functionalization to develop methods for constructing intricate three-dimensional structures, such as spirocyclic, fused, and bridged systems. nih.gov

The azetidine nitrogen can be readily alkylated or acylated, but more advanced strategies are being developed to utilize the ring's inherent strain. Strain-release functionalization, where the azetidine ring is opened and subsequently re-closed or incorporated into a larger ring system, provides access to novel molecular frameworks that would be difficult to synthesize otherwise. rsc.orgresearchwithrutgers.com For example, the reaction of an N-activated this compound with a suitable π-system could lead to the formation of complex polycyclic alkaloids or other medicinally relevant scaffolds.

Furthermore, the 3,5-difluorophenyl group itself offers opportunities for derivatization through methods like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, allowing for the attachment of additional pharmacophoric groups.

Advanced Computational Methodologies for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating research into azetidine-containing molecules. In silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts and reducing the need for trial-and-error synthesis.

For this compound and its derivatives, computational approaches can be applied to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the activation energies for various reactions. This is particularly useful for understanding the unique reactivity imparted by the strained ring and the fluorine substituents.

Design Novel Derivatives: Molecular docking simulations can predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. This allows for the rational design of new compounds with potentially enhanced potency and selectivity.

Elucidate Reaction Mechanisms: Computational modeling helps to understand the step-by-step pathway of complex reactions, such as photocatalytic cycloadditions or strain-release functionalizations, which can be crucial for optimizing reaction conditions and expanding their scope.

| Computational Method | Application in Azetidine Research | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and derivatization. | Reaction feasibility, transition state energies, regioselectivity. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of azetidine-containing molecules. | Preferred 3D structures, ring pucker conformations. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity in a series of derivatives. | Predictive models for designing new compounds with improved activity. |

| Molecular Docking | Predicting the binding mode and affinity to a biological target. | Identification of key binding interactions, prioritization of synthetic targets. |

Integration of Azetidine Chemistry in High-Throughput Synthesis and Screening Initiatives

The demand for new therapeutic agents requires the rapid synthesis and evaluation of large numbers of diverse molecules. High-throughput synthesis (HTS) and screening are central to modern drug discovery. Integrating this compound into these workflows is a key objective for leveraging its potential as a privileged scaffold.

This integration involves the development of robust synthetic routes that are amenable to automation and parallel synthesis. Solid-phase synthesis, where the azetidine core is attached to a resin and subsequently derivatized in a stepwise fashion, is one such approach. This methodology has been successfully used to generate large libraries of spirocyclic azetidines for screening. nih.gov A similar strategy could be employed with the this compound core, allowing for the rapid creation of hundreds or thousands of unique derivatives by varying the reagents in each step.

These compound libraries can then be subjected to high-throughput screening assays to identify "hits"—molecules that exhibit a desired biological activity. The data-driven insights gained from screening these focused libraries can accelerate the identification of lead compounds for further optimization. nih.gov

Exploration of Unique Reactivity Profiles of Difluorophenyl Azetidines

The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.orgresearchgate.net This strain can be harnessed to drive unique chemical transformations.

The presence of the 3,5-difluorophenyl group adds another layer of complexity and opportunity. The strong electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the entire molecule. This can affect:

N-Nucleophilicity: The electron-withdrawing group may decrease the basicity and nucleophilicity of the azetidine nitrogen, altering its reactivity in alkylation and acylation reactions compared to non-fluorinated analogues.

Ring-Opening Reactions: The fluorine substituents can influence the stability of intermediates formed during acid- or Lewis-acid-catalyzed ring-opening reactions. This could potentially be exploited to control the regioselectivity of such transformations, leading to different products than would be obtained from a simple phenylazetidine.

Strain-Release Pathways: The interplay between the ring strain and the electronic effects of the difluorophenyl group could enable novel strain-release reactions, providing access to unique fluorinated acyclic or heterocyclic structures.

Future research will focus on systematically investigating these effects to fully map the reactivity profile of this compound and leverage its unique characteristics for the synthesis of novel and valuable compounds.

Q & A

Q. Optimization Methods :

- Factorial Design : Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield and minimize side products (e.g., ring-opening byproducts) .

- In Silico Simulations : Use DFT calculations to predict transition states and identify energy barriers for key steps like ring strain alleviation .

Basic: How does the electronic and steric profile of the 3,5-difluorophenyl group influence azetidine ring reactivity?

Answer:

- Electron-Withdrawing Effects : The fluorine atoms increase electrophilicity of the azetidine nitrogen, enhancing susceptibility to nucleophilic attack (e.g., alkylation or acylation) .

- Steric Hindrance : The para-fluorine substituents may restrict rotational freedom, stabilizing specific conformations critical for binding in enzyme inhibition studies .

Q. Experimental Validation :

- NMR Spectroscopy : Monitoring ring puckering via coupling constants (e.g., ) to assess steric effects .

- X-ray Crystallography : Structural analysis of derivatives to correlate substituent positions with reactivity trends .

Basic: What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values .

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with targets like GPCRs or ion channels .

- Cell-Based Studies : Cytotoxicity profiling (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Limitations : Current data on this specific compound are limited; extrapolation from structurally similar azetidines (e.g., 3-(3,5-dimethylphenyl)azetidine) is common .

Advanced: How can computational modeling resolve contradictions between theoretical predictions and experimental data for this compound?

Answer:

Case Study : Discrepancies in predicted vs. observed binding modes in target proteins.

Q. Resolution Framework :

Validate force field parameters using experimental crystallographic data.

Apply machine learning (e.g., random forest models) to prioritize high-confidence computational predictions .

Advanced: What strategies mitigate challenges in characterizing unstable intermediates during azetidine synthesis?

Answer:

- Cryogenic Trapping : Use low-temperature NMR (-80°C) to stabilize transient intermediates like azetidine N-oxides .

- Flow Chemistry : Rapid mixing and quenching in microreactors to isolate reactive species (e.g., epoxide intermediates) .

- Mass Spectrometry : Real-time monitoring via LC-MS to track degradation pathways .

Advanced: How do researchers address conflicting data in structure-activity relationship (SAR) studies for azetidine derivatives?

Answer:

Methodological Approaches :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in substituent effects .

- Multivariate Statistics : Principal component analysis (PCA) to disentangle electronic vs. steric contributions to activity .

Example : Contradictory IC₅₀ values for similar derivatives may arise from assay variability; standardized protocols (e.g., ATP concentration in kinase assays) reduce noise .

Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?

Answer:

- Fragment Screening : Utilize the compound as a "core scaffold" in SPR-based screens to identify complementary fragments .

- Click Chemistry : Functionalize the azetidine nitrogen with alkynes or azides for modular assembly of targeted libraries .

Case Study : Hybrid molecules combining this azetidine with known pharmacophores (e.g., sulfonamide groups) show enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.